molecular formula C8H10N4O B1445296 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one CAS No. 1368813-23-3

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B1445296
CAS No.: 1368813-23-3
M. Wt: 178.19 g/mol
InChI Key: RYLJPONAOGDZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structural resemblance to purines makes it a privileged structure for designing biologically active compounds and interacting with various enzymatic targets . The imidazo[4,5-b]pyridine core is a versatile pharmacophore with demonstrated potential in anticancer research. Derivatives of this scaffold have been investigated as potent inhibitors of key protein kinases, including Aurora A kinase (AURKA), which is overexpressed in several cancer types and is a promising molecular target for therapy . Furthermore, this heterocyclic system has been explored in the development of tubulin polymerization inhibitors, which disrupt microtubule function and can exhibit potent antiproliferative activity against various human cancer cell lines . The core structure has also been utilized in designing inhibitors for other targets, such as Janus kinase 1 (JAK-1) and c-MET kinases, which play critical roles in cancer development and angiogenesis . Beyond oncology, the imidazo[4,5-b]pyridine scaffold is present in compounds that have reached advanced development stages for other conditions, highlighting its broad utility. For instance, the compound Tenatoprazole (TU-199), which contains this core, is a gastric proton pump inhibitor . Another example, Telcagepant (MK-0974), was developed as a calcitonin gene-related peptide (CGRP) receptor antagonist for migraine treatment . The 2-aminoethyl side chain in this specific derivative provides a handle for further chemical functionalization, allowing researchers to create amide or sulfonamide derivatives, or to link the core to other pharmacophores. This facilitates structure-activity relationship (SAR) studies and the optimization of physicochemical and pharmacological properties. Researchers can leverage this compound as a key synthetic intermediate to develop novel tool compounds or potential therapeutic agents targeting a wide range of diseases. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c9-3-5-12-7-6(11-8(12)13)2-1-4-10-7/h1-2,4H,3,5,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLJPONAOGDZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Na₂S₂O₄-Mediated Cyclization

One reported method involves the use of sodium dithionite (Na₂S₂O₄) to mediate cyclization reactions that form the imidazo[4,5-b]pyridin-2-one core. This approach starts with appropriate precursors such as 2-aminopyridine and aldehydes or ketones, which undergo reductive cyclization to yield the heterocyclic system.

Reaction Schemes from Patent Literature

According to the Australian patent AU595380B2, two principal reaction schemes are employed:

  • Reaction Scheme 1 involves reacting a compound (II) with a compound (III) to form compound (IV), which is then treated with hydrazine to yield compound (VI). Alternatively, compound (II) is reacted with acrylonitrile or a labile group-containing compound to form an intermediate that is hydrogenated (preferably with Raney nickel) to compound (VI). This intermediate is then reacted with 2-chloro-3-nitropyridine in the presence of potassium carbonate (preferably in ethanol) to give compound (VII), which upon hydrogenation yields compound (VIII). Finally, compound (VIII) is reacted with ethyl chloroformate or ethyl pyrocarbonate in toluene to form the target compound.

  • Reaction Scheme 2 starts with esterification of compound (IX) to form an ester, which is hydrogenated to an amine, then reacted with urea to form compound (XII). Hydrolysis yields an alcohol (XIII), which is converted to a labile derivative (XIV). Reaction of (XIV) with compound (II) produces the target compound.

These schemes highlight the complexity and multi-step nature of the synthesis, involving key transformations such as hydrogenation, nucleophilic substitution, and cyclization.

Key Reagents and Catalysts

Step Reagent(s) Catalyst(s) Conditions Purpose
Cyclization 2-aminopyridine, aldehyde/ketone Palladium catalyst or Na₂S₂O₄ Heating or microwave irradiation Formation of imidazo[4,5-b]pyridin-2-one core
Hydrazine treatment Hydrazine hydrate None specified Ambient temperature, 12 h Conversion to hydrazine derivative intermediate
Reaction with 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine, K₂CO₃ None specified Reflux in ethanol, 12 h Nucleophilic aromatic substitution
Hydrogenation H₂ gas Platinum oxide or Raney nickel Ambient temperature, elevated pressure Reduction of nitro to amino group
Carbamoylation Ethyl chloroformate or ethyl pyrocarbonate None specified In toluene, controlled temperature Formation of carbamate or urea derivatives

This table summarizes the critical reagents and conditions for each major step in the synthesis.

Reaction Mechanisms and Chemical Transformations

  • Cyclization : The initial formation of the imidazo[4,5-b]pyridin-2-one ring system involves nucleophilic attack of the amino group on the aldehyde or ketone carbonyl, followed by ring closure and reduction.

  • Hydrazine reaction : Hydrazine acts as a nucleophile, converting intermediates into hydrazine derivatives which are key for subsequent transformations.

  • Nucleophilic aromatic substitution : The aminoethyl intermediate reacts with halogenated nitropyridine derivatives under basic conditions, replacing the halogen with an amino group.

  • Hydrogenation : Reduction of nitro groups to amino groups is typically catalyzed by platinum oxide or Raney nickel under hydrogen gas, a critical step to obtain the free amine functionality.

  • Carbamoylation : Reaction with ethyl chloroformate or ethyl pyrocarbonate introduces carbamate or urea functionalities, stabilizing the final compound and potentially modulating biological activity.

Industrial Scale Considerations

  • Continuous flow reactors are utilized to enhance reaction efficiency, yield, and purity during scale-up.

  • Solvent selection prioritizes environmentally benign and cost-effective options, such as ethanol and toluene.

  • Optimization of reaction parameters (temperature, catalyst loading, reaction time) is crucial to maximize product yield and minimize by-products.

  • Purification often involves silica gel chromatography and crystallization to ensure high purity of the final compound.

Summary Table of Preparation Methods

Method Key Steps Reagents/Catalysts Advantages Challenges
Na₂S₂O₄-mediated cyclization Cyclization of 2-aminopyridine with aldehyde/ketone Sodium dithionite, Pd catalyst Efficient cyclization, moderate conditions Requires careful control of reduction
Multi-step hydrazine and substitution route (Patent AU595380B2) Hydrazine treatment, substitution with halopyridine, hydrogenation, carbamoylation Hydrazine, 2-chloro-3-nitropyridine, PtO₂, ethyl chloroformate High specificity, versatile intermediates Multi-step, requires multiple purification stages
Esterification and urea reaction route (Patent AU595380B2) Esterification, hydrogenation, urea reaction, hydrolysis, substitution Urea, Raney nickel, potassium carbonate Alternative route, potentially higher yields More steps, complex intermediates

Research Findings and Analytical Data

  • The molecular weight of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one is approximately 178.19 g/mol.

  • The compound exhibits kinase inhibitory activity, underscoring the importance of precise synthesis to retain biological function.

  • Structural confirmation is achieved through IR and NMR spectroscopy, as well as elemental analysis, ensuring the integrity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Its ability to interact with biological targets makes it a valuable tool in biochemical research .

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .

Industry: The compound is also used in the development of new materials and as a catalyst in various industrial processes. Its versatility and reactivity make it a valuable component in industrial applications .

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one

  • Structure : Substituted with a piperidin-4-yl group at the 3-position.
  • Molecular Weight : 218.26 g/mol .
  • Properties : The piperidine ring introduces rigidity and moderate lipophilicity. The secondary amine in the piperidine may participate in salt formation (e.g., dihydrochloride derivatives), improving crystallinity and bioavailability .

6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine

  • Structure : Features chloro, pyrazolyl, and pyrazinyl-piperazine substituents.
  • Synthesis : Prepared via Na₂S₂O₄-mediated cyclization .
  • Activity : Optimized as a kinase inhibitor, highlighting the role of halogen and heteroaromatic groups in target binding .

1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

  • Structure : Methyl and phenyl substituents at the 1- and 6-positions, respectively.
  • Molecular Weight : 237.25 g/mol (calculated from C₁₃H₁₁N₃O) .
  • Properties : Increased hydrophobicity due to the phenyl group may limit aqueous solubility.

Physicochemical and Pharmacokinetic Properties

Compound Substituent Molecular Weight (g/mol) logP* Solubility Key Features
This compound 2-Aminoethyl 193.21 ~0.5 (pred.) High (polar amine) Basic amine enhances H-bonding
3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one Piperidin-4-yl 218.26 ~1.2 Moderate Salt forms improve stability
1,3-Dihydro-6-iodo-3-methyl-2H-imidazo[4,5-b]pyridin-2-one Iodo, methyl 275.05 ~2.8 Low Halogen increases molecular weight

*Predicted using fragment-based methods.

Kinase Inhibition

  • 3-(2-Aminoethyl) derivative: The aminoethyl group may mimic ATP’s adenine moiety, enabling competitive binding in kinase active sites. Similar compounds (e.g., imidazo[4,5-b]pyridines) inhibit Akt and B-RAF kinases, critical in cancer pathways .
  • 6-Chloro-2-(pyrazolyl) analog: Exhibits nanomolar potency against kinases, attributed to chloro and pyrazine groups enhancing hydrophobic and π-π interactions .

Anti-Inflammatory and Antioxidant Activity

  • Thiazolo[4,5-b]pyridine derivatives: While structurally distinct (thiazole vs. imidazole core), these analogs show anti-inflammatory effects via DPPH radical scavenging (IC₅₀: 10–50 μM) .

Structural Insights from Crystallography

  • JNJ-36811054: A related imidazo[4,5-b]pyridine inhibitor binds the RSV F glycoprotein via halogen and trifluorobutyl groups . The aminoethyl group’s flexibility could allow adaptive binding in diverse targets.

Biological Activity

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both imidazole and pyridine rings, which are known to interact with various biological targets, including protein kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The precise mechanism of action of this compound remains to be fully elucidated. However, it is suggested that compounds with similar structures inhibit kinase activity by binding to catalytic sites. Specifically, this compound has been shown to interact with the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family, inhibiting ROCK-I and ROCK-II activities. These kinases play crucial roles in regulating the cytoskeleton and cell motility, making them significant targets in cancer and other diseases.

The molecular weight of this compound is approximately 178.19 g/mol. Studies indicate that at a concentration of 10 μM in Swiss 3T3 cells, this compound can abolish stress fibers, highlighting its impact on cellular architecture.

PropertyValue
Molecular Weight178.19 g/mol
Inhibition Concentration10 μM in Swiss 3T3 cells
Target KinasesROCK-I, ROCK-II

Biological Activity

Research indicates that this compound exhibits antimicrobial and antiviral properties. Its ability to interact with various biological targets makes it a valuable tool in biochemical research and a promising candidate for drug development.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : Preclinical studies indicate that compounds with similar structures can inhibit growth in glioblastoma cell lines by targeting Src family kinases (SFKs). For instance, one study found that derivatives showed effective activity against multiple GBM cell lines comparable to established inhibitors .
  • Kinase Inhibition : Another study focused on the inhibitory activity against Src and Fyn kinases, revealing submicromolar potency for certain derivatives. This suggests a potential for developing targeted therapies for cancers where these kinases are implicated .
  • Cellular Effects : Research has demonstrated that varying dosages can lead to different cellular outcomes. Lower doses may effectively inhibit ROCK kinases without significant toxicity, while higher doses may induce cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.